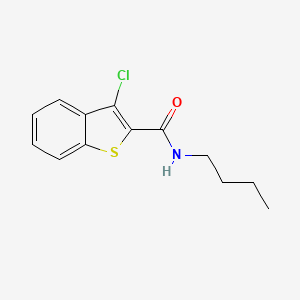

N-butyl-3-chloro-1-benzothiophene-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-butyl-3-chloro-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNOS/c1-2-3-8-15-13(16)12-11(14)9-6-4-5-7-10(9)17-12/h4-7H,2-3,8H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYMGMCGANMZZLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=C(C2=CC=CC=C2S1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364485 | |

| Record name | N-butyl-3-chloro-1-benzothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62524-15-6 | |

| Record name | N-butyl-3-chloro-1-benzothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of N Butyl 3 Chloro 1 Benzothiophene 2 Carboxamide

Retrosynthetic Analysis of N-butyl-3-chloro-1-benzothiophene-2-carboxamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For This compound (I), the analysis begins with the most logical disconnection: the amide bond. This C-N bond can be traced back to a nucleophilic acyl substitution reaction between an acyl chloride and an amine.

Disconnection 1 (C-N Amide Bond): The primary disconnection breaks the amide linkage, revealing two key synthons: an electrophilic acyl chloride synthon (II) and a nucleophilic n-butylamine synthon (III). The corresponding chemical equivalents are the precursor 3-chloro-1-benzothiophene-2-carbonyl chloride (IV) and n-butylamine (V). This disconnection is highly logical as amide bond formation from an acyl chloride and an amine is a reliable and high-yielding transformation.

Disconnection 2 (Benzothiophene Core): The next stage of the analysis focuses on the precursor 3-chloro-1-benzothiophene-2-carbonyl chloride (IV). This molecule's formation is more complex. A common and efficient industrial synthesis for this and related structures involves the reaction of a cinnamic acid derivative (VI) with thionyl chloride (VII). This single reaction accomplishes three crucial transformations simultaneously: cyclization to form the thiophene (B33073) ring, chlorination at the 3-position, and conversion of the carboxylic acid to a carbonyl chloride.

This two-step retrosynthetic pathway provides a clear and efficient roadmap for the synthesis of the target molecule, starting from commercially available materials like cinnamic acid, thionyl chloride, and n-butylamine.

Synthesis of the 3-Chloro-1-benzothiophene-2-carbonyl Chloride Precursor

The synthesis of the activated precursor, 3-chloro-1-benzothiophene-2-carbonyl chloride , is the cornerstone of the entire process. This involves the initial construction of the core benzothiophene (B83047) scaffold, followed by targeted functionalization.

Classical and Modern Approaches to Benzothiophene Core Construction

The benzothiophene ring system is a significant scaffold in medicinal and materials chemistry. rsc.org Its synthesis has been approached through various classical and modern methods.

Classical Methods: Classical syntheses often involve intramolecular cyclization of pre-functionalized benzene (B151609) derivatives. A notable example is the cyclization of arylthioacetic acids. This process typically involves reacting a thiophenol with chloroacetic acid to form the corresponding arylthioacetic acid, which is then cyclized using a dehydrating agent like acetic anhydride (B1165640) to yield a 3-hydroxybenzo[b]thiophene. Subsequent dehydroxylation affords the parent benzothiophene. chemicalbook.com Another classical route involves the oxidative cyclization of α-mercaptocinnamic acid using reagents like potassium ferricyanide (B76249) or iodine. chemicalbook.com

Modern Methods: Contemporary synthetic chemistry offers more efficient and versatile routes, often employing transition-metal catalysis.

Palladium-Catalyzed Reactions: These methods are prominent and include intramolecular C-S coupling of an aryl halide with a thioketone. rsc.org

Copper-Catalyzed Thiolation-Annulation: This approach involves the reaction of 2-bromo alkynylbenzenes with a sulfur source, such as sodium sulfide, in the presence of a copper(I) iodide catalyst to generate 2-substituted benzothiophenes. organic-chemistry.org

Gold-Catalyzed Carbothiolation: This technique utilizes a gold catalyst for the reaction of α-alkoxy alkylortho-alkynyl phenyl sulfides to form disubstituted benzothiophenes. rsc.org

Aryne Chemistry: A more recent innovation involves the reaction of aryne intermediates with alkynyl sulfides, which provides a one-step method to produce a wide range of 3-substituted benzothiophenes. nih.gov

| Method Type | General Reaction | Catalyst/Reagent | Key Feature |

| Classical | Cyclization of arylthioacetic acids | Acetic Anhydride | Forms 3-hydroxy intermediate |

| Classical | Oxidative cyclization of α-mercaptocinnamic acid | K₃Fe(CN)₆ or I₂ | Direct formation from cinnamic acid derivative |

| Modern | Intramolecular C-S Coupling | Palladium Catalyst | Versatile for functionalized substrates |

| Modern | Thiolation-Annulation | Copper(I) Iodide | Builds ring from alkynylbenzenes |

| Modern | Gold-Catalyzed Carbothiolation | Gold Catalyst | Synthesis of disubstituted products |

| Modern | Aryne Reaction | Aryne Precursors | One-step synthesis of 3-substituted rings |

Selective Chlorination at the 3-Position of the Benzothiophene Scaffold

The most direct method for obtaining the 3-chloro-substituted benzothiophene precursor is through the reaction of cinnamic acid with thionyl chloride. In this reaction, the chlorination at the 3-position is an integral part of the cyclization mechanism. amazonaws.comacs.org The proposed mechanism involves the initial formation of cinnamoyl chloride, which then undergoes a complex series of reactions with excess thionyl chloride, leading to electrophilic attack and subsequent cyclization and chlorination.

Alternative methods for direct chlorination of a pre-formed benzothiophene ring exist, but can be problematic. For instance, attempts to chlorinate C2-substituted benzothiophenes using sodium hypochlorite (B82951) have shown that the presence of a carbonyl group at the C2-position can inhibit the desired C3-halogenation reaction. researchgate.net This makes the cinnamic acid pathway a more reliable choice for synthesizing this specific precursor.

Formation of the 2-Carbonyl Chloride Moiety

The conversion of a carboxylic acid to a highly reactive carbonyl chloride (or acyl chloride) is a standard procedure in organic synthesis, essential for facilitating the subsequent amidation. The reagent of choice for this transformation is typically thionyl chloride (SOCl₂) . oc-praktikum.deorgsyn.org

In the context of synthesizing the precursor from cinnamic acid, the formation of the 2-carbonyl chloride moiety occurs concurrently with the ring formation and chlorination. A stirred mixture of cinnamic acid, a catalytic amount of pyridine (B92270), and an excess of thionyl chloride in a solvent like chlorobenzene (B131634) is heated at reflux for an extended period (e.g., 48 hours). amazonaws.com After the reaction is complete, the excess thionyl chloride is removed, typically by distillation under reduced pressure, to yield the crude 3-chloro-1-benzothiophene-2-carbonyl chloride . amazonaws.comoc-praktikum.de

Amidation Reactions for this compound Formation

The final step in the synthesis is the creation of the amide bond. This is achieved by reacting the electrophilic carbonyl chloride precursor with the nucleophilic primary amine, n-butylamine.

Nucleophilic Acyl Substitution Strategies

The formation of This compound proceeds via a nucleophilic acyl substitution mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of n-butylamine attacks the electrophilic carbonyl carbon of the 3-chloro-1-benzothiophene-2-carbonyl chloride . This addition step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, re-forming the carbonyl double bond and expelling the chloride ion as a good leaving group. The resulting protonated amide is then deprotonated by a base to give the final neutral amide product.

A general procedure for this type of amidation involves dissolving the acyl chloride precursor and the amine in a suitable solvent, often in the presence of a base to neutralize the HCl byproduct. amazonaws.com

Representative Reaction Protocol: Based on similar syntheses, a typical lab-scale procedure would be as follows:

3-chloro-1-benzothiophene-2-carbonyl chloride (1 equivalent) is dissolved in a basic solvent such as pyridine, which also acts as an acid scavenger.

n-Butylamine (1 equivalent) is added to the solution.

The reaction mixture is heated under reflux for several hours (e.g., 10-15 hours) to ensure the reaction goes to completion. amazonaws.com

After cooling, the mixture is poured into ice water, causing the solid product to precipitate.

The crude product is collected by filtration, washed with water to remove any remaining pyridine hydrochloride, and dried.

Recrystallization from a suitable solvent, such as ethanol, is performed to obtain the purified This compound .

| Reactant 1 | Reactant 2 | Solvent/Base | Conditions | Product |

| 3-chloro-1-benzothiophene-2-carbonyl chloride | n-Butylamine | Pyridine | Reflux, 10-15 h | This compound |

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound hinges on the careful optimization of reaction parameters to maximize yield and purity. Key variables include the choice of solvent, temperature, reaction time, and the specific reagents used.

When utilizing the acyl chloride pathway, the reaction conditions can be tailored for optimal results. One established procedure involves reacting 3-chlorobenzo[b]thiophene-2-carbonyl chloride with the corresponding amine in a solvent like toluene (B28343) or DMF. chemicalbook.com The addition of a base such as triethylamine (B128534) is crucial, and the reaction mixture is often heated under reflux to drive it to completion. chemicalbook.com Another protocol uses pyridine as both the solvent and the base, with the reaction mixture refluxed for 10-15 hours. amazonaws.com After cooling, the product is typically precipitated by pouring the reaction mixture into ice water. amazonaws.com

For direct coupling of the carboxylic acid and amine, the conditions are dependent on the chosen coupling reagent. A general procedure using DCC involves dissolving the benzothiophene-2-carboxylic acid and the amine (in this case, tert-butyl carbazate (B1233558) was used as an analog) in an anhydrous solvent like dichloromethane (B109758) (DCM) at 0 °C. nih.gov A catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP) is often added, followed by the dropwise addition of DCC. nih.gov The reaction is then typically stirred at room temperature for an extended period, such as 24 hours, to ensure completion. nih.gov

The selection of these parameters directly impacts the reaction's efficiency. The use of heat, as in the refluxing protocols, can significantly shorten reaction times but may also lead to the formation of impurities. Conversely, milder conditions, such as room temperature reactions with DCC, may require longer durations but can offer a cleaner reaction profile. The choice of solvent is also critical, with anhydrous conditions being necessary for moisture-sensitive reagents like DCC and thionyl chloride. nih.gov

Table 1: Comparison of Synthetic Reaction Conditions for Benzothiophene Carboxamides

| Pathway | Reagents | Base/Additive | Solvent | Temperature | Duration | Source |

|---|---|---|---|---|---|---|

| Acyl Chloride | 3-chlorobenzo[b]thiophene-2-carbonyl chloride, Amine | Triethylamine (Et₃N) | Toluene or DMF | Reflux | Not specified | chemicalbook.com |

| Acyl Chloride | 3-chlorobenzo[b]thiophene-2-carbonyl chloride, Amine | Pyridine | Pyridine | Reflux | 10-15 hours | amazonaws.com |

| Carboxylic Acid Coupling | Benzothiophene-2-carboxylic acid, Amine, DCC | DMAP (catalyst) | Dichloromethane (DCM) | 0 °C to Room Temp. | 24 hours | nih.gov |

Purification and Isolation Techniques for this compound

Following the synthesis, a robust purification strategy is essential to isolate this compound in high purity, free from unreacted starting materials, reagents, and byproducts. The primary methods employed are chromatographic separation and recrystallization.

Chromatographic Separations

Column chromatography is a standard and effective technique for the purification of benzothiophene carboxamide derivatives. tsijournals.com This method separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel (60–120 mesh). The crude reaction mixture is loaded onto the top of a column packed with silica gel, and a solvent system (eluent) of appropriate polarity is passed through the column.

The choice of eluent is critical for achieving good separation. A non-polar solvent like hexane (B92381) or petroleum ether is often mixed with a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. By gradually increasing the proportion of the polar solvent, compounds are eluted from the column in order of increasing polarity. The progress of the separation is monitored by Thin Layer Chromatography (TLC), which is also used to check the purity of the collected fractions. Once fractions containing the pure product are identified, the solvent is removed under vacuum to yield the purified compound.

Recrystallization and Crystallization Protocols

Recrystallization is the definitive method for obtaining highly pure crystalline solids. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. For this compound, the crude product is dissolved in a minimum amount of a suitable hot solvent. As the solution cools slowly, the solubility of the compound decreases, leading to the formation of a crystalline lattice that excludes impurities.

The selection of an appropriate solvent is paramount for successful recrystallization. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures. For related benzothiophene derivatives, various solvents and solvent systems have been proven effective. amazonaws.comnih.gov

A general protocol involves dissolving the crude solid in a hot solvent, followed by filtration of the hot solution to remove any insoluble impurities. The filtrate is then allowed to cool undisturbed to room temperature, and subsequently in an ice bath, to promote crystal growth. The resulting crystals are collected by filtration, washed with a small amount of cold solvent to remove any residual soluble impurities, and then dried to yield the final, pure product. amazonaws.comchemicalbook.com

Table 2: Solvents Used for Recrystallization of Benzothiophene Derivatives

| Solvent/System | Typical Application | Source |

|---|---|---|

| Ethanol | General purpose for crude benzothiophene carboxamides. | amazonaws.com |

| Methanol/Ethyl Acetate (8:2) | Used for derivatives that do not crystallize easily. | nih.gov |

| Ethyl Acetate | Effective for purifying specific N-acylhydrazone derivatives. | nih.gov |

Advanced Structural Elucidation and Spectroscopic Characterization of N Butyl 3 Chloro 1 Benzothiophene 2 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR Spectral Assignment and Conformation Analysis

No published ¹H NMR data specifically for N-butyl-3-chloro-1-benzothiophene-2-carboxamide could be located.

Carbon-13 (¹³C) NMR Spectral Elucidation

No published ¹³C NMR data specifically for this compound could be located.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping

No published 2D NMR data specifically for this compound could be located.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

No published HRMS data specifically for this compound could be located.

Ionization Techniques and Fragmentation Pathway Analysis

Without experimental HRMS data, an analysis of ionization techniques and fragmentation pathways for this compound cannot be provided.

Infrared (IR) Spectroscopy for Functional Group Identification

No published IR spectroscopy data specifically for this compound could be located.

X-ray Crystallography for Solid-State Structure Determination

The definitive three-dimensional atomic arrangement of this compound in the solid state can be determined using single-crystal X-ray diffraction. This powerful analytical technique provides precise data on bond lengths, bond angles, and the conformation of the molecule, as well as elucidating the packing of molecules within the crystal lattice.

Obtaining high-quality single crystals is a prerequisite for successful X-ray diffraction analysis. For compounds like this compound, a common and effective method for crystal growth is slow evaporation from a suitable solvent. This technique involves dissolving the synthesized compound in a solvent or a mixture of solvents in which it is sparingly soluble. The solution is then left undisturbed, allowing the solvent to evaporate gradually. This slow process can lead to the formation of well-ordered, single crystals of sufficient size and quality for crystallographic analysis. The choice of solvent is critical and is often determined empirically, with common choices including ethanol, methanol, or ethyl acetate (B1210297). researchgate.net

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. In the case of this compound, several types of non-covalent interactions are anticipated to play a crucial role in stabilizing the crystal lattice.

Hydrogen Bonding: The presence of an amide group (–CONH–) makes hydrogen bonding a dominant feature. The amide proton (N–H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as an acceptor. This typically leads to the formation of strong N–H···O hydrogen bonds, which can link molecules into chains or dimeric motifs. For instance, in many crystalline amides, molecules form centrosymmetric dimers through a pair of N–H···O hydrogen bonds. nih.govresearchgate.net

Halogen Bonding: The chlorine atom at the 3-position of the benzothiophene (B83047) ring introduces the possibility of halogen bonding. This is a non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site on an adjacent molecule, such as the carbonyl oxygen or the sulfur atom of the benzothiophene ring.

A comprehensive analysis of the crystal packing would involve the use of tools like Hirshfeld surface analysis to visualize and quantify these various intermolecular contacts. nih.govscirp.org

Table 1: Plausible Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Hydrogen Bond | N-H | O=C |

| Halogen Bond | C-Cl | O=C, S |

| π-π Stacking | Benzothiophene Ring | Benzothiophene Ring |

X-ray crystallography provides a precise snapshot of the molecule's conformation in the solid state. The benzothiophene ring system is expected to be essentially planar. nih.gov The relative orientation of the carboxamide group with respect to this ring is of particular interest. There is typically a small torsion angle between the plane of the benzothiophene ring and the amide plane, reflecting a balance between electronic conjugation, which favors planarity, and steric hindrance.

The n-butyl group, being flexible, can adopt various conformations. In the crystalline state, it is likely to be found in a low-energy, extended (anti-periplanar) conformation to minimize steric strain. The specific torsion angles along the butyl chain would be determined from the crystallographic data.

Table 2: Key Conformational Parameters to be Determined by X-ray Crystallography

| Parameter | Description |

|---|---|

| Dihedral Angle | Angle between the benzothiophene ring and the amide plane. |

| Torsion Angles | Angles defining the conformation of the n-butyl chain. |

| Bond Lengths | Precise distances between all bonded atoms. |

Theoretical and Computational Investigations of N Butyl 3 Chloro 1 Benzothiophene 2 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed picture of the electron distribution and geometry of N-butyl-3-chloro-1-benzothiophene-2-carboxamide at the atomic level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies on this compound would typically be performed using a basis set such as 6-311++G(d,p) to obtain an optimized molecular geometry and electronic properties. nbu.edu.sa These calculations yield crucial information on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.

The optimized geometry is the most stable arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. For this compound, key structural parameters of interest would include the planarity of the benzothiophene (B83047) ring system and the orientation of the N-butyl carboxamide side chain.

Table 1: Selected Optimized Geometrical Parameters for this compound (Hypothetical Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.24 | - | - |

| C-N | 1.36 | - | - |

| C-Cl | 1.75 | - | - |

| C-S | 1.78 | - | - |

| C=O-N-H | - | 121.5 | 180.0 (trans) |

| C2-C3-Cl | - | 125.0 | - |

| S-C2-C=O | - | 122.3 | - |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. The LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's capacity to act as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nbu.edu.sanih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich benzothiophene ring system, while the LUMO may be distributed over the carboxamide and chloro substituents.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for this compound (Hypothetical Data)

| Parameter | Value (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.80 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

| Ionization Potential (I) | 6.50 |

| Electron Affinity (A) | 1.80 |

| Global Hardness (η) | 2.35 |

| Chemical Potential (μ) | -4.15 |

| Electrophilicity Index (ω) | 3.68 |

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Red areas signify regions of negative potential, which are susceptible to electrophilic attack, while blue areas denote regions of positive potential, indicating sites for nucleophilic attack. Green regions represent neutral potential.

For this compound, the ESP map would likely show a negative potential (red) around the oxygen atom of the carbonyl group and the sulfur atom of the benzothiophene ring, highlighting these as potential sites for interaction with electrophiles. The hydrogen atom of the amide group and the butyl chain would likely exhibit a positive potential (blue), indicating their electrophilic character. The ESP surface is a valuable tool for understanding intermolecular interactions, such as hydrogen bonding and receptor-ligand binding. nih.govmdpi.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a view of their conformational flexibility and interactions with their environment.

This compound possesses several rotatable bonds, particularly within the N-butyl side chain, which allows it to adopt various conformations. MD simulations can explore the conformational landscape of the molecule to identify the most stable and frequently occurring conformations. This is achieved by simulating the motion of the atoms over a period of time, governed by a force field that describes the potential energy of the system.

The results of such simulations can be visualized through Ramachandran-like plots for key dihedral angles, revealing the preferred rotational states. Understanding the conformational preferences is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape.

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can be performed with the molecule solvated in a box of explicit solvent molecules (e.g., water) to study these effects. These simulations can reveal how the solvent interacts with different parts of the molecule and how it affects its conformational flexibility and dynamic behavior.

For this compound, simulations in an aqueous environment could provide information on the hydration of the polar carboxamide group and the hydrophobic nature of the benzothiophene ring and butyl chain. The analysis of radial distribution functions from the simulation can quantify the probability of finding solvent molecules at a certain distance from specific atoms of the solute, offering a detailed picture of the solvation shell. This information is vital for understanding the molecule's solubility and its behavior in biological systems.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound (Conceptual)

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational and statistical approach to establish a mathematical correlation between the chemical structure of a compound and its biological activity. jocpr.comwikipedia.org For a novel compound like this compound, for which extensive experimental data may not be available, QSAR serves as a valuable predictive tool. researchgate.net It can forecast its potential biological effects, guide structural modifications to enhance desired activities, and prioritize it for further experimental testing, thereby accelerating the drug discovery process. jocpr.comresearchgate.net The fundamental principle of QSAR is that the variations in the biological activity of a series of compounds are dependent on the changes in their molecular features. imist.matandfonline.com

A conceptual QSAR study for this compound would involve compiling a dataset of structurally similar benzothiophene or carboxamide derivatives with known biological activities against a specific target. The process would then involve calculating molecular descriptors for each compound and using statistical methods to build a model that links these descriptors to the observed activity. imist.manih.gov

The development of a robust QSAR model begins with the characterization of the molecule's structure using numerical values known as molecular descriptors. protoqsar.com For this compound, a wide array of descriptors would be calculated to capture its physicochemical properties in detail. These descriptors are broadly categorized and would be crucial for understanding its interactions on a molecular level. hufocw.orgwiley.com

Molecular Descriptors:

0D Descriptors: These are derived directly from the chemical formula, such as molecular weight and atom counts. hufocw.org

1D Descriptors: These include counts of specific functional groups and structural fragments present in the molecule. hufocw.org

2D Descriptors: Calculated from the 2D representation of the molecule, these descriptors encode information about topology and connectivity. Examples include molecular connectivity indices, shape indices, and electro-topological state indices. hufocw.org

3D Descriptors: These are derived from the 3D conformation of the molecule and describe its spatial properties. They encompass descriptors related to molecular volume, surface area, and steric parameters. hufocw.org

Electronic Descriptors: These quantify the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu

Physicochemical Descriptors: Properties like hydrophobicity (logP), solubility, and polarizability are crucial for predicting the pharmacokinetic behavior of a compound. ucsb.edu

The selection of the most relevant descriptors is a critical step to avoid overfitting and to build a model with high predictive power. scielo.br

Statistical Approaches:

Once the descriptors are calculated for a series of compounds, various statistical methods can be employed to create the mathematical equation that forms the QSAR model. unipd.itscribd.com The choice of method depends on the nature of the data and the relationship between the descriptors and the biological activity. rsc.org

Multiple Linear Regression (MLR): A common method used to establish a linear relationship between the biological activity (dependent variable) and a set of molecular descriptors (independent variables). scribd.com

Partial Least Squares (PLS): A regression technique that is particularly useful when the number of descriptors is large and there is a high degree of correlation among them. nih.gov

Support Vector Machines (SVM): A machine learning approach that can be used for both regression and classification problems, capable of modeling complex, non-linear relationships. researchgate.net

Artificial Neural Networks (ANN): These are computational models inspired by the structure of the brain, suitable for capturing highly complex and non-linear patterns in the data. imist.ma

The table below conceptualizes the types of descriptors that would be calculated for this compound in a QSAR study.

| Descriptor Class | Specific Examples for this compound | Encoded Information |

| 0D/1D | Molecular Weight, Atom Count (C, H, Cl, N, O, S), Number of Rotatable Bonds | Constitution, Size, Flexibility |

| 2D | Topological Polar Surface Area (TPSA), Wiener Index, Kier & Hall Connectivity | Polarity, Branching, Shape |

| 3D | Solvent Accessible Surface Area (SASA), Molecular Volume, Principal Moments of Inertia | 3D Shape, Steric Hindrance |

| Electronic | HOMO/LUMO Energies, Dipole Moment, Partial Charges on Atoms | Reactivity, Polarity, Electrostatic Interactions |

| Physicochemical | Calculated LogP (cLogP), Molar Refractivity | Lipophilicity, Bulkiness, Polarizability |

The ultimate goal of a QSAR study is to develop a model that can accurately predict the biological activity of new, untested compounds. researchgate.netnih.gov For this compound, this would involve a systematic workflow. nih.gov

Model Development Workflow:

Data Set Preparation: A dataset of benzothiophene derivatives with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) would be compiled. This dataset is then curated to remove errors and is typically divided into a training set for model building and a test set for external validation. wikipedia.orgscielo.br

Descriptor Calculation and Selection: For all molecules in the dataset, a comprehensive set of descriptors is calculated. Feature selection algorithms are then applied to choose a smaller subset of descriptors that are most relevant to the biological activity, reducing model complexity and the risk of chance correlations. researchgate.net

Model Generation: Using a statistical method like MLR or PLS, a mathematical equation is generated that links the selected descriptors to the biological activity of the compounds in the training set. nih.gov The general form of a linear QSAR model is: Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ, where 'D' represents the descriptor values and 'c' represents the regression coefficients. unipd.it

Model Validation: This is a crucial step to ensure the model is robust, stable, and has good predictive power. wikipedia.org

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the model's internal consistency and stability. nih.gov

External Validation: The model's predictive ability is tested on the independent test set, which was not used during model development. The correlation coefficient (R²) between the predicted and experimental activities for the test set is a key metric. nih.gov

Applicability Domain (AD) Definition: The AD of the model is defined to specify the chemical space in which the model can make reliable predictions. This ensures that predictions for new compounds like this compound are trustworthy. wikipedia.org

Once validated, the QSAR model could be used to predict the biological activity of this compound, providing valuable insights for its potential therapeutic applications. nih.gov

Molecular Docking Studies with Potential Biological Targets (Conceptual)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when it binds to a second molecule (receptor), typically a protein, to form a stable complex. nih.govwikipedia.org For this compound, molecular docking studies would be conceptualized to explore its potential interactions with various biological targets, helping to elucidate its possible mechanism of action and to guide the design of more potent analogues. azolifesciences.comajms.iq

This process involves generating various possible binding poses of the ligand within the active site of the target protein and then using a scoring function to rank these poses based on their predicted binding affinity. nih.gov Given that benzothiophene derivatives have shown activity against targets like enzymes and receptors, these would be logical starting points for conceptual docking studies. nih.govnih.gov

After docking this compound into the binding site of a selected protein target, a detailed analysis of the protein-ligand interactions is performed. This analysis is crucial for understanding the structural basis of the compound's potential activity. iaanalysis.com The analysis would focus on identifying key non-covalent interactions that stabilize the complex. fiveable.me

Key Interactions to Analyze:

Hydrogen Bonds: The carboxamide group (-C(=O)NH-) contains both a hydrogen bond donor (N-H) and an acceptor (C=O). These would be expected to form hydrogen bonds with polar amino acid residues (e.g., Serine, Threonine, Asparagine, Glutamine) in the protein's active site.

Hydrophobic Interactions: The benzothiophene ring system and the n-butyl chain are hydrophobic. These moieties would likely engage in hydrophobic interactions with non-polar amino acid residues such as Valine, Leucine, Isoleucine, and Phenylalanine.

Halogen Bonds: The chlorine atom at the 3-position of the benzothiophene ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

Pi-Pi Stacking: The aromatic benzothiophene ring could participate in π-π stacking interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, and Tryptophan.

A conceptual interaction map for this compound within a hypothetical enzyme active site is presented below.

| Moiety of the Ligand | Potential Interacting Amino Acid Residues | Type of Interaction |

| Benzothiophene Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking |

| Benzothiophene Ring | Leucine, Valine, Isoleucine | Hydrophobic Interaction |

| 3-Chloro Substituent | Carbonyl Oxygen (Backbone), Aspartate, Glutamate | Halogen Bond |

| Carboxamide N-H | Aspartate, Glutamate, Serine | Hydrogen Bond (Donor) |

| Carboxamide C=O | Arginine, Lysine, Asparagine | Hydrogen Bond (Acceptor) |

| N-butyl Chain | Alanine, Valine, Proline | Hydrophobic Interaction |

A primary output of molecular docking is the prediction of binding affinity, which quantifies the strength of the interaction between the ligand and its target. arxiv.org This is typically expressed as a scoring function value, which estimates the free energy of binding (ΔG_bind). A lower (more negative) score generally indicates a more favorable and stable interaction. wikipedia.org

Various scoring functions are available, each employing different algorithms and assumptions to calculate the binding affinity. nih.gov These can be broadly classified into:

Force-Field-Based: These functions use classical mechanics principles to calculate the sum of non-covalent interaction energies (van der Waals and electrostatic).

Empirical: These are regression-based functions that use coefficients fitted to experimental binding data to weigh different energy terms (e.g., hydrogen bonds, hydrophobic effects, rotational entropy).

Knowledge-Based: These functions derive statistical potentials from large databases of known protein-ligand complexes to score interactions based on their observed frequencies.

For this compound, a docking study would yield a binding affinity score for its best-predicted pose within a given target. nih.gov This score would be compared to that of known inhibitors or the natural substrate of the target to gauge its potential potency. semanticscholar.org While these scores are estimations, they are highly valuable for ranking potential drug candidates in virtual screening campaigns and for prioritizing compounds for synthesis and biological evaluation. arxiv.orgconsensus.app Further, more computationally intensive methods like molecular dynamics simulations could be employed to refine the binding pose and provide more accurate binding free energy predictions. nih.gov

Derivatization and Structure Activity Relationship Sar Studies of N Butyl 3 Chloro 1 Benzothiophene 2 Carboxamide Analogs

Rational Design of N-butyl-3-chloro-1-benzothiophene-2-carboxamide Derivatives

The rational design of derivatives of the lead compound, this compound, is a strategic approach to enhance its therapeutic potential. This process involves targeted chemical modifications to probe the molecule's interaction with its biological counterparts, aiming to improve activity, selectivity, and pharmacokinetic properties. The design process is centered on three primary regions of the molecule.

The N-butyl group of the carboxamide is a critical determinant of the compound's lipophilicity and steric profile, which influences its ability to cross cell membranes and fit into the binding pocket of a target protein. Modifications in this area are designed to explore the optimal size, shape, and flexibility of this substituent.

Key Modifications and Rationale:

Chain Length Variation: Synthesizing analogs with shorter (e.g., N-methyl, N-ethyl) and longer (e.g., N-pentyl, N-hexyl) alkyl chains helps to determine the optimal length for target engagement.

Branching: Introducing branching (e.g., isobutyl, sec-butyl, tert-butyl) can provide insights into the steric tolerance of the binding site. A tert-butyl group, for instance, introduces significant bulk which can enhance selectivity for certain targets.

Introduction of Cyclic Moieties: Replacing the butyl group with alicyclic rings (e.g., cyclobutyl, cyclohexyl) or aromatic rings (e.g., phenyl, substituted phenyl) can explore different spatial arrangements and introduce new interactions, such as pi-stacking.

Functionalization: Incorporating polar functional groups (e.g., hydroxyl, amino, ether) onto the alkyl chain can modulate the compound's solubility and introduce potential new hydrogen bonding interactions.

Key Modification Areas:

Positions 4, 5, 6, and 7: Introduction of various substituents at these positions can significantly impact biological activity.

Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) can increase the electron density of the ring system, potentially affecting its interaction with electron-deficient biological targets.

Electron-Withdrawing Groups (EWGs): Halogens (e.g., -F, -Br), nitro (-NO₂), or cyano (-CN) groups can decrease the ring's electron density. SAR studies have shown that the presence of a chloro substituent at the 3-position of the benzothiophene (B83047) nucleus can enhance antibacterial activity. researchgate.net Similarly, fluoro and nitro groups on attached phenyl rings have been shown to increase antifungal activity. researchgate.net

Bulky Groups: Larger groups can be introduced to probe steric hindrance and potentially improve selectivity.

The carboxamide linker (-CONH-) is a crucial hydrogen-bonding motif. Altering this linker can affect the compound's binding mode and metabolic stability.

Key Variations:

Amide Isosteres: Replacing the amide with bioisosteres such as a reverse amide (-NHCO-), sulfonamide (-SO₂NH-), or tetrazole can maintain key interactions while altering chemical properties.

Acylhydrazones: The combination of the benzothiophene nucleus with an acylhydrazone functional group has been explored as a relevant strategy in developing bioactive compounds. nih.gov

Thioamide Conversion: Replacing the carbonyl oxygen with sulfur to form a thioamide can alter the electronic character and hydrogen-bonding capability of the linker.

Chain Extension/Rigidification: Inserting methylene (B1212753) groups between the benzothiophene ring and the carboxamide or incorporating the linker into a cyclic structure can alter the relative orientation of the key pharmacophoric elements.

Synthetic Strategies for Analog Preparation

The synthesis of this compound analogs typically commences from 3-chlorobenzo[b]thiophene-2-carbonyl chloride. This key intermediate serves as a versatile precursor for a wide range of derivatives. researchgate.net

A common and straightforward synthetic route involves the reaction of 3-chlorobenzothiophene-2-carbonyl chloride with a primary or secondary amine. researchgate.net For the parent compound, this would be n-butylamine. The reaction is typically carried out in an anhydrous solvent, such as dioxane, under reflux conditions. researchgate.net

General Synthetic Scheme:

Formation of the Acid Chloride: The synthesis often starts with a suitable benzothiophene-2-carboxylic acid, which is then converted to the more reactive 3-chlorobenzothiophene-2-carbonyl chloride. This can be achieved using reagents like thionyl chloride (SOCl₂). researchgate.net

Amidation: The prepared acid chloride is then reacted with the desired amine (e.g., a variation of butylamine (B146782) for N-chain modifications) in the presence of a base to neutralize the HCl byproduct, yielding the final carboxamide derivative.

For more complex analogs, multi-step syntheses are required. For example, derivatives with substitutions on the benzothiophene ring are often prepared from appropriately substituted starting materials prior to the formation of the heterocyclic system. rsc.org The synthesis of acylhydrazone derivatives involves reacting a substituted benzo[b]thiophene-2-carboxylic hydrazide with various aromatic or heteroaromatic aldehydes. nih.gov The initial hydrazide can be prepared from the corresponding carboxylic acid and hydrazine. nih.gov

Comparative Spectroscopic and Structural Analysis of Derivatives

The characterization of newly synthesized analogs of this compound is crucial to confirm their structures and understand their physicochemical properties. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. ¹H NMR provides information on the number and environment of protons, allowing for confirmation of alkyl chain modifications and substitutions on the aromatic ring. ¹³C NMR provides data on the carbon skeleton.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying key functional groups. The characteristic C=O stretch of the carboxamide group and the N-H stretch provide direct evidence of the linker's presence and its hydrogen-bonding environment. researchgate.netscielo.br

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the synthesized compounds, confirming their elemental composition.

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and conformation. This data is invaluable for understanding structure-activity relationships at a molecular level. researchgate.net

Comparative analysis of the spectroscopic data across a series of analogs reveals trends related to the electronic effects of substituents. For instance, the chemical shift of the amide N-H proton in ¹H NMR can be sensitive to substitutions on the benzothiophene ring, reflecting changes in the electronic environment.

Elucidation of Structure-Activity Relationships (SAR) based on this compound Scaffold

Structure-activity relationship (SAR) studies are essential for deciphering which molecular features of the this compound scaffold are critical for its biological activity. By synthesizing and testing a library of analogs, researchers can build a comprehensive understanding of the pharmacophore. researchgate.net

Key SAR Findings for Benzothiophene-2-Carboxamide Analogs:

N-Alkyl Substitution: The nature of the substituent on the carboxamide nitrogen is often a strong determinant of activity. Lipophilicity and steric bulk play a significant role. While the N-butyl group provides a good balance for some targets, increasing or decreasing chain length, or introducing branching, can dramatically alter potency and selectivity.

Benzothiophene Ring Substitution:

The chloro group at position 3 is often considered crucial for activity in many series of benzothiophene derivatives, potentially enhancing antibacterial properties. researchgate.net

Substituents on the fused benzene (B151609) ring can modulate activity through electronic and steric effects. Small, lipophilic, or electron-withdrawing groups at specific positions (e.g., 5 or 6) have been shown to be beneficial in related series.

Carboxamide Linker: The integrity of the carboxamide linker is generally important for maintaining hydrogen bonding interactions with the target. However, replacing it with isosteres can sometimes lead to improved metabolic stability or altered binding modes.

The table below summarizes hypothetical SAR data for analogs of this compound, based on general principles observed in related compound series.

| Compound ID | Modification vs. Parent Compound | Rationale for Modification | Observed Activity Trend (Hypothetical) |

|---|---|---|---|

| Parent | This compound | Lead Compound | Baseline Activity |

| A-1 | N-ethyl chain | Decrease lipophilicity and size | Decreased Activity |

| A-2 | N-isobutyl chain | Introduce branching, alter steric profile | Slightly Increased Activity |

| A-3 | N-phenyl | Introduce aromatic ring for potential π-π interactions | Significantly Decreased Activity |

| B-1 | 6-fluoro substitution | Introduce electron-withdrawing group | Increased Activity |

| B-2 | 6-methoxy substitution | Introduce electron-donating group | Decreased Activity |

| C-1 | Carboxamide replaced with thioamide | Alter H-bonding properties | Activity Abolished |

Preclinical Biological Activity Investigations of N Butyl 3 Chloro 1 Benzothiophene 2 Carboxamide Mechanistic and in Vivo Animal Models Focus

In Vitro Biological Screening and Mechanistic Elucidation

Extensive literature searches did not yield any specific preclinical biological activity data for the compound N-butyl-3-chloro-1-benzothiophene-2-carboxamide. The following sections detail findings for structurally related benzothiophene (B83047) carboxamide derivatives to provide context on the potential biological activities of this class of compounds.

Cell-Free Enzyme Inhibition Assays

No cell-free enzyme inhibition data is available for this compound. However, studies on other benzothiophene carboxamide derivatives have revealed significant inhibitory activity against various enzymes.

For instance, a series of bromo-benzothiophene carboxamide derivatives have been identified as potent inhibitors of the Plasmodium falciparum enoyl-acyl carrier protein (ACP) reductase (PfENR), a key enzyme in the parasite's fatty acid synthesis pathway. One of the most potent compounds in this series was 3-Bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide, which exhibited slow tight binding inhibition of PfENR with an IC50 of 115 nM. nih.gov The inhibition was found to be competitive with respect to the cofactor NADH and uncompetitive with respect to the substrate crotonoyl-CoA. nih.gov

Another study focused on the inhibition of SUMO (small ubiquitin-related modifier)-specific proteases (SENPs), which are implicated in various diseases, including cancer. researchgate.netnih.gov A series of benzothiophene-2-carboxamide derivatives were designed and synthesized as SENP inhibitors. Starting from a virtual screening hit, researchers developed potent inhibitors, with one ethylacetate derivative showing an IC50 as low as 0.56 μM and a 33-fold selectivity for SENP2 over SENP5. researchgate.netnih.gov

Table 1: Cell-Free Enzyme Inhibition by Benzothiophene Carboxamide Analogs

| Compound Name | Target Enzyme | Inhibition Metric (IC50/Ki) | Reference |

|---|---|---|---|

| 3-Bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide | Plasmodium falciparum enoyl-ACP reductase (PfENR) | IC50: 115 nM; Ki: 18 nM (vs. cofactor), 91 nM (vs. substrate) | nih.gov |

Receptor Binding Studies

There is no available data on the receptor binding profile of this compound. However, research on other benzothiophene-2-carboxamide derivatives has demonstrated their potential to act as receptor antagonists.

A study focused on the urotensin-II (UT) receptor, which is implicated in cardiovascular diseases, evaluated a series of benzo[b]thiophene-2-carboxamide (B1267583) derivatives. nih.gov These compounds were found to have potent binding affinities for the UT receptor. A systematic structure-activity relationship (SAR) investigation led to the identification of a 5-cyano analog as a highly potent UT antagonist with an IC50 value of 25 nM. nih.gov

Table 2: Receptor Binding Affinity of a Benzothiophene Carboxamide Analog

| Compound Name | Target Receptor | Binding Affinity (IC50) | Reference |

|---|

Cell-Based Assays:

Cell Proliferation and Viability Assays (e.g., MTT assay)

No studies have been published on the effects of this compound on cell proliferation or viability. However, various other benzothiophene derivatives have been investigated for their cytotoxic and antiproliferative activities against cancer cell lines.

One study synthesized a series of novel benzothieno[3,2-b]pyran derivatives and screened them for antitumor activity. The most active compound, 2-amino-6-bromo-4-(4-nitrophenyl)-4H- nih.govbenzothieno[3,2-b]pyran-3-carbonitrile, demonstrated potent and broad-spectrum cytotoxic activity against a panel of 59 cancer cell lines, with a mean GI50 (50% growth inhibition) value of 0.11 μM. nih.gov

In another study, new N,N-dimethylaminopropyl- and 2-imidazolinyl-substituted derivatives of benzo[b]thienylcarboxanilides were prepared and tested for their antiproliferative activity. The 2-imidazolinyl-substituted derivatives showed particularly prominent activity. nih.gov

Furthermore, a series of chlorobenzo[b]thiophene derivatives were designed and synthesized as potential anti-breast cancer agents targeting the estrogen receptor. These compounds were tested in vitro against the MCF-7 breast cancer cell line. ekb.eg

Table 3: Antiproliferative Activity of Benzothiophene Analogs

| Compound Name | Cell Line(s) | Activity Metric (GI50/IC50) | Reference |

|---|---|---|---|

| 2-amino-6-bromo-4-(4-nitrophenyl)-4H- nih.govbenzothieno[3,2-b]pyran-3-carbonitrile | NCI-60 cell line panel | Mean GI50: 0.11 μM | nih.gov |

Apoptosis Induction and Cell Cycle Modulation Studies

There is no information available regarding the ability of this compound to induce apoptosis or modulate the cell cycle. However, related benzothiophene compounds have been shown to exert their anticancer effects through these mechanisms.

The potent cytotoxic compound 2-amino-6-bromo-4-(4-nitrophenyl)-4H- nih.govbenzothieno[3,2-b]pyran-3-carbonitrile was investigated for its effect on the cell cycle of the human colon adenocarcinoma cell line HCT-116. nih.gov Treatment with this compound led to a significant disruption in the cell cycle profile, with a time-dependent decrease in the G1 phase population and a concomitant increase in the pre-G and G2/M populations. nih.gov This was accompanied by a time-dependent increase in the percentage of early and late apoptotic and necrotic cells. nih.gov

Another study on novel benzo[h]chromene derivatives, which share some structural similarities with benzothiophenes, found that the most potent compounds induced cell cycle arrest at the S and G2/M phases, leading to apoptosis. nih.gov Similarly, certain benzo[h]chromene derivatives were shown to induce apoptosis and cause cell cycle arrest in human acute myeloid leukemia HL-60 cells.

Cell Migration and Invasion Assays

No data exists on the effect of this compound on cell migration and invasion. Research on related compounds, however, suggests that this class of molecules could have an impact on these processes.

A study on benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives found that a lead compound significantly inhibited the migration and invasion of MDA-MB-231 breast cancer cells. nih.gov This effect was linked to the inhibition of the RhoA/ROCK signaling pathway, which plays a crucial role in cell motility. nih.gov

General methodologies for assessing cell migration and invasion include the wound healing assay, the transwell Matrigel invasion assay, and 3D Matrigel drop invasion assays. nih.govsemanticscholar.orgresearchgate.net These assays are commonly used to screen for compounds that can inhibit cancer cell metastasis.

Reporter Gene Assays for Pathway Activation/Inhibition

No publicly available studies utilizing reporter gene assays to investigate the effect of this compound on specific cellular signaling pathways were identified. Therefore, there is no data to report on its potential to activate or inhibit pathways through this experimental approach.

Target Identification and Validation in Cellular Systems

There are no available research articles or data that identify or validate specific molecular targets of this compound within cellular systems.

Investigation of Mechanism of Action (MOA) in Relevant In Vitro Models

No published in vitro studies detailing the mechanism of action for this compound were found. While research exists for other derivatives of benzothiophene, the specific MOA for the N-butyl variant remains uninvestigated in the available literature.

Antimicrobial Activity Profiling (e.g., antibacterial, antifungal, antileishmanial, antimalarial)

No specific antimicrobial activity data for this compound against any tested microorganisms (including bacteria, fungi, leishmania, or malaria parasites) is available in the public domain. Although the broader class of benzothiophene derivatives has been investigated for such properties, the profile for this particular compound has not been published. researchgate.netnih.gov

Antioxidant Activity Evaluation

There are no specific studies evaluating the antioxidant activity of this compound. While related thiophene-2-carboxamide derivatives have been assessed for their antioxidant potential using methods like the ABTS assay, no such data has been published for the this compound. nih.gov

In Vivo Preclinical Efficacy Studies in Animal Models

Selection of Appropriate Animal Models for Disease Mimicry

No in vivo preclinical efficacy studies for this compound have been published. Consequently, there is no information regarding the selection of animal models for mimicking any disease states for the study of this specific compound.

Evaluation of Efficacy in Relevant Disease Models

The therapeutic potential of this compound and related benzothiophene carboxamide derivatives has been primarily investigated in the context of infectious diseases, particularly malaria. While direct in vivo studies on this compound are not extensively reported in publicly available literature, research on analogous compounds provides significant insights into the potential efficacy of this chemical class.

Malaria:

Studies on bromo-benzothiophene carboxamide derivatives have demonstrated their potential as potent antimalarial agents. nih.govresearchgate.net In a key study, these compounds were shown to be effective inhibitors of the asexual blood-stages of Plasmodium both in vitro and in vivo. nih.govresearchgate.net Specifically, the administration of 3-bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide in a mouse model of malaria resulted in a significant increase in the longevity of infected mice. nih.gov These compounds have been observed to impair the development of the metabolically active trophozoite stage of the intraerythrocytic cycle of the parasite. nih.govresearchgate.net The antimalarial activity of benzothiophene derivatives is a promising area of research, with some analogs showing improved activity against chloroquine-susceptible strains of Plasmodium falciparum. mdpi.com

Cancer:

Table 1: Efficacy of a Related Benzothiophene Carboxamide Derivative in a Murine Malaria Model

| Compound | Animal Model | Parasite | Key Finding | Reference |

| 3-bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide | Mice | P. berghei | Enhanced longevity of infected mice by 2 weeks compared to control. | nih.govresearchgate.net |

Pharmacodynamic Biomarker Assessment in Animal Systems

The identification and assessment of pharmacodynamic biomarkers are crucial for understanding the in vivo effects of a drug candidate. For the class of benzothiophene derivatives, particularly in the context of their antimalarial activity, relevant biomarkers would likely be related to the parasite's viability and metabolic activity. While specific studies detailing the pharmacodynamic biomarker assessment for this compound are limited, we can infer potential biomarkers based on the proposed mechanism of action for related compounds.

For antimalarial benzothiophene carboxamides, a key pharmacodynamic marker would be the level of parasitemia in treated animals. researchgate.net A dose-dependent reduction in the percentage of infected red blood cells would serve as a direct indicator of the compound's efficacy. Furthermore, given that these compounds are proposed to inhibit the parasite's enoyl-acyl carrier protein (ACP) reductase, downstream metabolic biomarkers could also be monitored. This might include the measurement of specific fatty acid precursors or products within the parasite.

In the context of potential anticancer applications, pharmacodynamic biomarkers could include the inhibition of cell proliferation markers (e.g., Ki-67) in tumor tissues, or the modulation of signaling pathways associated with cancer progression, such as the RhoA/ROCK pathway for certain benzothiophene derivatives. nih.gov

Elucidation of Mechanism of Action In Vivo

The in vivo mechanism of action for this compound is hypothesized to be similar to that of other antimalarial benzothiophene carboxamide derivatives. The primary proposed mechanism is the inhibition of a key parasitic enzyme, Plasmodium falciparum enoyl-acyl carrier protein (ACP) reductase (PfENR). nih.govresearchgate.net This enzyme is a critical component of the type II fatty acid synthesis (FAS) pathway in the parasite, which is distinct from the human host's type I FAS system. By inhibiting PfENR, these compounds disrupt the parasite's ability to synthesize essential fatty acids, ultimately leading to its death. nih.govresearchgate.net

Another potential mechanism of action for antimalarials containing a benzothiophene core is the inhibition of β-hematin formation. mdpi.com During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing toxic heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline form called hemozoin (β-hematin). Inhibition of this process leads to the accumulation of toxic heme and subsequent parasite death. mdpi.comnih.gov

For the broader class of benzothiophene derivatives, other mechanisms of action have been identified in different therapeutic areas. For instance, in cancer, some derivatives have been found to target the RhoA/ROCK pathway, which is involved in cell motility and proliferation. nih.gov

Preliminary ADME-Tox Assessment

A preliminary assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological properties of a compound is essential in early drug discovery. While comprehensive clinical safety data is beyond the scope of this preclinical overview, in vitro research tools provide valuable insights into the compound's likely behavior in a biological system.

In Vitro Metabolic Stability in Liver Microsomes

In vitro metabolic stability assays using liver microsomes are a standard method to predict how a compound will be metabolized in the body. springermedizin.de These assays measure the rate at which a compound is broken down by drug-metabolizing enzymes, primarily cytochrome P450s, present in the microsomes. springermedizin.de The results are often expressed as the in vitro half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower clearance generally indicate greater metabolic stability. While specific data for this compound is not available, the benzothiophene scaffold is recognized for its chemical and pharmacological stability, as well as its low intrinsic toxicity. globalresearchonline.net

Table 2: Representative In Vitro Metabolic Stability Parameters for a Hypothetical Benzothiophene Derivative

| Parameter | Value | Interpretation |

| In Vitro Half-life (t½) | > 30 min | Moderate to High Stability |

| Intrinsic Clearance (CLint) | < 50 µL/min/mg protein | Low Clearance |

Note: The data in this table is illustrative and not based on experimental results for this compound.

Plasma Protein Binding Assays

The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein, can significantly influence its distribution, metabolism, and efficacy. nih.govresearchgate.net Only the unbound fraction of a drug is generally considered to be pharmacologically active and available to interact with its target. nih.gov The binding of benzofuran derivatives, which share structural similarities with benzothiophenes, to bovine serum albumin (BSA) has been studied, demonstrating that such compounds can interact with plasma proteins. mdpi.com The degree of binding can affect the drug's pharmacokinetic profile. nih.govresearchgate.net

Table 3: Predicted Plasma Protein Binding for a Hypothetical Benzothiophene Carboxamide

| Protein | Predicted % Bound | Implication |

| Human Serum Albumin | > 90% | High binding, potentially affecting distribution and clearance. |

| α1-Acid Glycoprotein | Moderate | May contribute to overall plasma protein binding. |

Note: The data in this table is illustrative and not based on experimental results for this compound.

Membrane Permeability Studies (e.g., Caco-2, PAMPA)

Membrane permeability is a critical factor for the oral absorption of drugs. In vitro models such as the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA) are widely used to predict a compound's ability to cross the intestinal barrier. researchgate.netnih.goveurekaselect.com

The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium. nih.goveurekaselect.com This model can assess both passive diffusion and active transport mechanisms. PAMPA, on the other hand, is a non-cell-based assay that measures passive permeability across an artificial lipid membrane. wikipedia.orgevotec.com It is a high-throughput method often used in early screening. wikipedia.orgevotec.com For benzothiophene derivatives, good predicted permeability has been associated with favorable oral absorption characteristics. researchgate.net

Table 4: Predicted Intestinal Permeability for a Hypothetical Benzothiophene Carboxamide

| Assay | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Predicted Absorption |

| Caco-2 | > 10 | High |

| PAMPA | > 10 | High (Passive Diffusion) |

Note: The data in this table is illustrative and not based on experimental results for this compound.

Preliminary Cytotoxicity Profiling in Non-Target Cell Lines

A thorough search of scientific databases and research articles reveals a lack of specific studies investigating the preliminary cytotoxicity of this compound in non-target cell lines. While research exists on the biological activities of related benzothiophene and thiophene (B33073) carboxamide derivatives, this information cannot be directly extrapolated to the specific compound due to the significant impact that even minor structural modifications can have on a molecule's cytotoxic profile.

Interactive Data Table: Cytotoxicity of this compound in Non-Target Cell Lines

| Cell Line | Assay Type | Concentration Range Tested | Observed Cytotoxicity | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

Detailed Research Findings

Currently, there are no detailed research findings to report regarding the cytotoxicity of this compound on non-target cell lines. Scientific inquiry into the biological effects of this specific molecule appears to be limited or has not been published in accessible literature.

Potential Research Applications and Future Directions for N Butyl 3 Chloro 1 Benzothiophene 2 Carboxamide

Utility of N-butyl-3-chloro-1-benzothiophene-2-carboxamide as a Research Tool or Chemical Probe

The structural attributes of this compound suggest its potential utility as a research tool or chemical probe to investigate biological pathways. Thiophene-carboxamide derivatives have been explored as inhibitors of specific enzymes, and with appropriate modification, they can be developed into selective probes to study enzyme function. For instance, certain thiophene-carboxamide series have been identified as promising starting points for the development of novel inhibitors for c-Jun N-terminal kinase (JNK), a key signaling protein in inflammatory pathways and cancer. A compound from such a series could be modified to create a chemical probe to explore the intricacies of JNK signaling.

The benzothiophene (B83047) core, combined with the reactive carboxamide group, allows for the potential attachment of fluorescent tags or biotin (B1667282) labels. Such labeled molecules could be invaluable in biochemical assays, including fluorescence polarization, immunofluorescence, and pull-down assays, to identify and validate new biological targets.

This compound as a Lead Scaffold for Drug Discovery

The benzothiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core of several approved drugs. rsc.orgresearchgate.net Derivatives of benzothiophene carboxamide have demonstrated a wide array of pharmacological activities, positioning this compound as a promising lead scaffold for the discovery of new therapeutic agents. rsc.orgnih.gov

The versatility of the benzothiophene carboxamide core allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties. The N-butyl group, for example, imparts lipophilicity, which can influence cell membrane permeability and interaction with hydrophobic binding pockets of target proteins. The chloro substituent on the benzothiophene ring can also play a crucial role in target binding and metabolic stability.

| Therapeutic Area | Observed Activity in Benzothiophene Carboxamides | Potential for this compound |

|---|---|---|

| Oncology | Antiproliferative effects against various cancer cell lines. mdpi.comtandfonline.com | Lead for developing novel anticancer agents. |

| Infectious Diseases | Antibacterial and antifungal properties. researchgate.net | Scaffold for new antimicrobial drugs. |

| Inflammatory Diseases | Anti-inflammatory and analgesic effects. | Basis for developing new anti-inflammatory therapies. |

| Metabolic Disorders | Antihypertriglyceridemic activity. nih.gov | Potential starting point for drugs targeting metabolic diseases. |

Exploration of Novel Biological Targets and Therapeutic Areas

Research into benzothiophene carboxamides has unveiled their interaction with a variety of biological targets, suggesting that this compound could be investigated for activity against these and other novel targets.

Some of the identified molecular targets for related compounds include:

Kinases: As mentioned, derivatives have shown inhibitory activity against kinases like JNK. Further screening could reveal activity against other kinases implicated in disease.

Stimulator of Interferon Genes (STING): Certain benzo[b]thiophene-2-carboxamide (B1267583) derivatives have been designed as STING agonists, which can trigger innate immune responses and have potential applications in cancer immunotherapy. mdpi.com

SUMO-specific proteases (SENPs): Benzothiophene-2-carboxamide inhibitors have been developed with selectivity for different members of the SENP family, which are involved in cellular processes and are potential cancer targets.

RhoA/ROCK pathway: Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives, structurally related to carboxamides, have been shown to target the RhoA/ROCK pathway, which is involved in cancer cell proliferation and migration. researchgate.net

These findings open up avenues for exploring this compound in therapeutic areas beyond those traditionally associated with this scaffold, such as neurodegenerative diseases and autoimmune disorders.

Development of this compound in Materials Science (e.g., optoelectronics, organic semiconductors)

While the primary focus for benzothiophene carboxamides has been in the life sciences, the benzothiophene core is also a key component in the field of materials science. Benzo[c]thiophene derivatives, in particular, have been investigated as n-type organic semiconductors. nih.gov These materials have potential applications in a range of electronic devices.

The planar and aromatic nature of the benzothiophene ring system in this compound could facilitate π-π stacking, a crucial property for charge transport in organic semiconductors. The N-butyl and chloro substituents would influence the molecular packing and electronic properties of the material. Further research could explore the synthesis of polymers or oligomers incorporating this moiety for applications in:

Organic Field-Effect Transistors (OFETs)

Organic Photovoltaics (OPVs)

Organic Light-Emitting Diodes (OLEDs)

Synergistic Research Opportunities and Combination Approaches

The development of resistance to conventional therapies, particularly in oncology, has spurred research into combination therapies. While direct studies on synergistic effects involving this compound are not available, the known biological activities of related compounds suggest potential for such approaches.

For instance, a benzothiophene carboxamide derivative with anticancer properties could be combined with existing chemotherapeutic agents. Such a combination could potentially lead to a synergistic effect, where the combined therapeutic outcome is greater than the sum of the individual effects. This could allow for lower doses of each agent, potentially reducing toxicity and side effects.

Future research could investigate the combination of this compound or its optimized derivatives with:

Standard-of-care chemotherapeutics

Targeted therapies

Immunotherapies

Challenges and Future Research Perspectives for Benzothiophene Carboxamides

Despite the promising potential of benzothiophene carboxamides, several challenges need to be addressed in future research. A primary challenge is the need for extensive structure-activity relationship (SAR) studies to optimize the therapeutic index of these compounds. This involves systematically modifying the core structure to enhance efficacy while minimizing off-target effects and toxicity.

Achieving selectivity for specific biological targets, especially within large protein families like kinases or proteases, remains a significant hurdle. The development of highly selective inhibitors is crucial to avoid unwanted side effects.

Future research should focus on:

Comprehensive preclinical evaluation: In-depth in vitro and in vivo studies are needed to fully characterize the pharmacological and toxicological profiles of promising benzothiophene carboxamide derivatives.

Elucidation of mechanisms of action: A deeper understanding of how these compounds exert their biological effects at the molecular level is essential for rational drug design and development.

Exploration of novel synthetic methodologies: The development of efficient and versatile synthetic routes will facilitate the generation of diverse libraries of benzothiophene carboxamides for screening and optimization.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-butyl-3-chloro-1-benzothiophene-2-carboxamide, and what key reaction conditions are required?

- Methodology : A common approach involves coupling a benzothiophene-2-carboxylic acid derivative with an n-butylamine group. For example, chlorination at the 3-position of the benzothiophene ring can be achieved using POCl₃ or SOCl₂ under reflux conditions . Subsequent carboxamide formation may employ coupling reagents like EDCI/HOBt in dry dichloromethane (DCM) or DMF, followed by purification via reverse-phase HPLC (e.g., methanol-water gradients) .

- Critical Parameters : Ensure anhydrous conditions for chlorination and coupling steps. Monitor reaction progress via TLC or LC-MS.

Q. How can researchers confirm the structural identity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H NMR should show signals for the n-butyl chain (δ ~0.8–1.6 ppm), benzothiophene aromatic protons (δ ~7.0–8.0 ppm), and the amide NH (δ ~8.5 ppm, broad). ¹³C NMR will confirm carbonyl carbons (δ ~160–170 ppm) .

- IR Spectroscopy : Look for characteristic peaks at ~1650 cm⁻¹ (amide C=O) and ~750 cm⁻¹ (C-Cl stretch) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) matching the theoretical mass.

Q. What solubility properties and storage conditions are recommended for this compound?

- Solubility : Typically soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. Test solubility in methanol or acetonitrile for HPLC applications .

- Storage : Store under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the amide bond or degradation of the benzothiophene ring .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound, especially in scaling reactions?